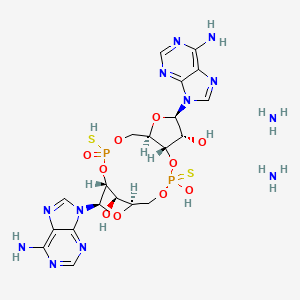

ADU-S100 enantiomer (Ammonium salt)

Beschreibung

BenchChem offers high-quality ADU-S100 enantiomer (Ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ADU-S100 enantiomer (Ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H30N12O10P2S2 |

|---|---|

Molekulargewicht |

724.6 g/mol |

IUPAC-Name |

azane;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |

InChI-Schlüssel |

VZYXAGGQHVUTHM-QYUKNOIISA-N |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N |

Kanonische SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ADU-S100 enantiomer as an inactive control for STING pathway research

The ADU-S100 (MIW815) vs. Inactive Isomers

Executive Summary

In the development of STING (Stimulator of Interferon Genes) agonists, specificity is paramount. ADU-S100 (MIW815/ML-RR-S2-CDA) represents a class of synthetic cyclic dinucleotides (CDNs) stabilized by phosphorothioate linkages. Its high potency stems specifically from the

This guide addresses the critical need for inactive controls. While the prompt refers to an "enantiomer," the scientifically accurate control for ADU-S100 is its

Part 1: The Mechanistic Basis of Stereoselectivity

To understand why the control is inactive, one must understand why the drug is active.

1. The Binding Pocket & The "Lid"

Human STING (hSTING) exists as a homodimer. Upon ligand binding, the protein undergoes a conformational shift where the "lid" region (residues 230–240) closes over the ligand, securing it. This closure is essential for the recruitment of TBK1.

-

ADU-S100 (

): The sulfur atoms at the non-bridging phosphate positions are oriented ( -

The Inactive Control (

): When the sulfur configuration is inverted to

2. Signal Transduction Pathway

The following diagram illustrates the active pathway triggered by the

Figure 1: Differential activation of the STING pathway. The

Part 2: Chemical Properties & Handling[1]

Researchers often assume "inactive" means "inert." This is false. The control isomer shares the same physicochemical properties (lipophilicity, charge) as the active drug, making it the perfect control for off-target toxicity or delivery vehicle effects.

Comparative Physicochemical Table

| Feature | ADU-S100 (Active) | Inactive Control (Stereoisomer) | Linear Control (Alternative) |

| IUPAC Designation | Rp,Rp-dithio-c-di-AMP analog | Sp,Sp-dithio-c-di-AMP analog | 2'5'-GpAp (Linear) |

| Molecular Weight | ~734.5 Da (Disodium salt) | ~734.5 Da (Disodium salt) | Varies |

| STING Binding ( | High (nM range) | Negligible / Low ( | None |

| ENPP1 Resistance | High (Thio-modification) | High (Thio-modification) | Low (unless modified) |

| Solubility | Water/PBS (>10 mg/mL) | Water/PBS (>10 mg/mL) | Water/PBS |

| Primary Utility | Pathway Activation | Specificity Check | Structural Control |

Critical Handling Note: Both isomers are hygroscopic. Store lyophilized powders at -20°C. Once reconstituted in endotoxin-free water or PBS, avoid repeated freeze-thaw cycles.

Part 3: Experimental Validation Protocols

Do not rely on manufacturer labels alone. Validate your control system using the following self-validating protocol.

Protocol A: In Vitro Specificity Validation (THP-1 Dual Cells)

Objective: Demonstrate that the Control Isomer fails to induce IRF3 activity at concentrations where ADU-S100 is maximal.

Materials:

-

Cells: THP-1 Dual™ (InvivoGen) or WT THP-1 (ATCC).

-

Reagents: ADU-S100 (

), Inactive Control ( -

Readout: Lucia Luciferase (IRF3 reporter) or ELISA (CXCL10).

Step-by-Step:

-

Seeding: Plate THP-1 cells at

cells/well in a 96-well plate in RPMI + 10% heat-inactivated FBS. -

Preparation: Prepare serial dilutions of both Active and Control compounds in PBS.

-

Range: 0.01

M to 100

-

-

Treatment: Add 20

L of compound to 180-

Controls: Vehicle (PBS) and 2'3'-cGAMP (Positive Control).

-

-

Incubation: Incubate for 20–24 hours at 37°C, 5% CO2.

-

Analysis:

-

Aliquot 10

L of supernatant. -

Add 50

L QUANTI-Luc™. -

Measure luminescence immediately.

-

Acceptance Criteria:

-

ADU-S100: Sigmoidal dose-response with

M. -

Inactive Control: Flat line (background signal) up to at least 10

M. -

Note: At very high concentrations (>50

M), weak non-specific activation may occur with the control due to cytosolic DNA stress or impurities.

Protocol B: Western Blot Confirmation (Mechanistic Proof)

Objective: Confirm lack of phosphorylation events.

-

Treat RAW 264.7 macrophages with 10

M ADU-S100 vs. 10 -

Lyse in RIPA buffer + Phosphatase Inhibitors.

-

Blot Targets:

-

p-TBK1 (Ser172): Strong band in Active; Absent in Control.

-

p-IRF3 (Ser396): Strong band in Active; Absent in Control.

-

Total STING: Loading control (ensure degradation hasn't occurred).

-

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision logic for using the control in a drug development context.

Figure 2: Workflow for validating the stereoisomer as a negative control. Crucially, the control must be proven non-toxic to be valid.

Part 5: Troubleshooting & Pitfalls

1. Endotoxin Contamination

Synthetic CDNs can be contaminated with LPS during production.

-

The Risk: If your "Inactive Control" induces cytokines (TNF-alpha, IL-6) but not IFN-beta, you likely have endotoxin contamination, not STING activation.

-

The Fix: Use LAL (Limulus Amebocyte Lysate) assays to verify endotoxin levels are <0.1 EU/mg. Use polymyxin B to block LPS signal if suspected.

2. The "High Dose" Artifact

At concentrations >50

-

Mitigation: Always determine the

(Cytotoxic Concentration 50%) using an MTS or LDH assay. Ensure your experimental dose is

3. Nomenclature Confusion

-

Correct: ADU-S100 is the

diastereomer. -

Correct: The control is the

diastereomer. -

Incorrect: Referring to the control as the "enantiomer" without specifying the phosphorus chirality.

References

-

Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018–1030.[1]

-

Fu, J., et al. (2015). STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine, 7(283), 283ra52.

-

Gaffney, D. O., et al. (2018). Non-canonical cyclic dinucleotide binding by the Staphylococcus aureus receptor CdnP. Nature Communications, 9, 2250. (Provides structural basis for CDN stereoselectivity).

-

InvivoGen. (2023). ADU-S100 (STING Agonist) Technical Data Sheet. (Confirming Rp,Rp structure).

-

Kanne, D. B., et al. (2017). Anticancer Drug Discovery and Development: STING Agonists.[2] Annual Reports in Medicinal Chemistry, 50, 1-12. (Discusses Phosphorothioate stereochemistry).

Sources

Mechanism of action of the inactive enantiomer of ADU-S100

The inactive stereoisomer of ADU-S100 (MIW815) serves as a critical negative control in elucidating the precise structural requirements for STING activation. While ADU-S100 is the

This guide details the mechanism of action (or lack thereof) of this inactive isomer, focusing on the stereochemical determinants of STING ligation.

Technical Guide for Drug Development Professionals

Executive Summary

ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) agonist of STING (Stimulator of Interferon Genes) designed with two critical modifications: a mixed 2',5'–3',5' linkage mimicking endogenous cGAMP, and

The Inactive Isomer (specifically the

Structural Basis of Inactivity

The differential activity between ADU-S100 and its inactive isomer is governed by the chirality of the phosphorus atoms.

Stereochemical Configuration

-

Active Agonist (ADU-S100):

configuration.[1] The sulfur atoms are oriented in a "pseudo-equatorial" position relative to the cyclic ring system, mimicking the non-bridging oxygens of natural cGAMP. -

Inactive Isomer:

configuration. The sulfur atoms are inverted, projecting into a sterically restricted region of the STING binding pocket.

The "Lid Closure" Mechanism

STING activation is a two-step mechanical process:

-

Binding: The ligand enters the cleft between the two monomers of the STING dimer.

-

Conformational Switch: The ligand induces an inward rotation of the ligand-binding domain (LBD) and the closure of a beta-strand "lid" (residues 230–240 in human STING) over the pocket.

Why the

-

Steric Clash: The

sulfur atom has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å).[1] In the -

Electrostatic Repulsion: The "lid" residues are positively charged (Arg/Lys) to stabilize the phosphate backbone. The

orientation disrupts the salt-bridge network required to latch the lid shut. -

Result: The STING dimer remains in the "open" or "semi-open" conformation. Without lid closure, STING cannot form the high-order oligomers necessary to recruit TBK1, rendering the molecule inert.

Visualization of Signaling Logic

The following diagram illustrates the divergence in mechanism between the active ADU-S100 and the inactive isomer.

Caption: Comparative pathway analysis showing the failure of the inactive isomer to induce the critical lid-closure event required for STING oligomerization.

Experimental Protocols for Validation

To validate the inactivity of the

Biochemical Binding: Differential Scanning Fluorimetry (DSF)

Purpose: Determine if the inactive isomer binds to STING at all, even if it doesn't activate it.

-

Principle: Ligand binding stabilizes the protein, increasing its melting temperature (

).[1] -

Protocol:

Functional Activation: IRF3 Phosphorylation Assay

Purpose: Confirm lack of downstream signaling.

-

Cell Line: THP-1 monocytes or RAW 264.7 macrophages.[1]

-

Protocol:

-

Expected Result: ADU-S100 induces robust p-IRF3 bands; Inactive Isomer shows p-IRF3 levels identical to vehicle control.

Quantitative Comparison Table

| Feature | ADU-S100 ( | Inactive Isomer ( | Mechanistic Implication |

| P-Chirality | Determines sulfur orientation in pocket.[1] | ||

| Binding Affinity ( | Low Nanomolar (~5 nM) | Micromolar (>10 µM) | |

| Lid Conformation | Closed (180° rotation) | Open / Disordered | Closed state is required for signaling.[1] |

| IFN- | High Potency ( | No Induction | Functional inactivity.[1] |

| Hydrolytic Stability | High (Thio-resistance) | High (Thio-resistance) | Inactivity is not due to degradation.[1] |

Strategic Utility in Drug Development

The inactive isomer is not merely a waste product; it is a vital tool for target validation :

-

Off-Target Control: If a phenotype (e.g., cell death) occurs with both ADU-S100 and the inactive isomer, the effect is likely STING-independent (e.g., general toxicity or off-target nucleotide sensing).[1]

-

Binding Site Mapping: Competition assays using the inactive isomer can help determine if novel antagonists bind to the active site or an allosteric site.

References

-

Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[2] Cell Reports. Link[1]

-

Gaffney, B.L., et al. (2010).[1] One-Flask Syntheses of c-di-GMP and the [Rp,Rp] and [Rp,Sp] Thiophosphate Analogues.[1] Organic Letters. Link[1]

-

Kranzusch, P.J., et al. (2013).[1] Ancient Origin of cGAS-STING Reveals Mechanism of Universal 2',3' cGAMP Signaling. Molecular Cell. Link[1]

-

Sivick, K.E., et al. (2018).[1] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports. Link

Sources

Technical Deep Dive: The Rp,Rp Stereoisomer (ADU-S100) in STING-Mediated Innate Immunity

The following technical guide details the role of the ADU-S100 (MIW815) stereoisomer in innate immunity, specifically focusing on its optimized Rp,Rp dithio-stereochemistry for STING activation.

Executive Summary

ADU-S100 (MIW815) represents a pivotal benchmark in the development of Stimulator of Interferon Genes (STING) agonists. Unlike endogenous cyclic dinucleotides (CDNs) like 2'3'-cGAMP, which are rapidly degraded by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), ADU-S100 is a synthetic bis-phosphorothioate analog with a specific Rp,Rp stereochemical configuration . This stereoisomerism is not merely a structural detail; it is the functional determinant that confers resistance to enzymatic hydrolysis and enhances binding affinity across all human STING alleles (HAQ, REF, AQ). This guide analyzes the mechanistic superiority of the Rp,Rp enantiomer, its signal transduction dynamics, and validated protocols for its application in immuno-oncology.

Molecular Mechanism: The Stereochemical Advantage

Structural Optimization (Rp,Rp vs. Sp,Sp)

The "enantiomer" relevance in ADU-S100 studies refers to the chirality introduced by replacing non-bridging oxygen atoms with sulfur at the phosphorus centers of the cyclic dinucleotide.

-

Endogenous c-di-AMP/cGAMP: Contains phosphodiester linkages (susceptible to ENPP1/PDEs).

-

ADU-S100 (Rp,Rp isomer): The R-isomer at both phosphorus chiral centers forces the molecule into a stable "U" conformation that optimally docks into the STING dimer interface.

-

Counter-isomers (Sp,Sp): These stereoisomers often fail to induce the necessary conformational closure of the STING lid domain, resulting in weak or absent signaling.

Signaling Cascade

Upon binding, ADU-S100 induces a 180° rotation of the STING ligand-binding domain. This conformational shift recruits TBK1 (TANK-binding kinase 1), which phosphorylates IRF3 (Interferon Regulatory Factor 3), driving the transcription of Type I Interferons (IFN-

Diagram 1: STING Signaling Topology

The following diagram illustrates the signal transduction pathway initiated by ADU-S100, highlighting the critical phosphorylation steps.

Caption: ADU-S100 binds ER-resident STING, triggering translocation and kinase recruitment (TBK1) to drive cytokine gene expression.[1][2][3][4]

In Vitro Characterization & Protocols

Comparative Potency Data

The Rp,Rp configuration grants ADU-S100 significantly higher potency than natural ligands in human cells, primarily due to metabolic stability.

Table 1: Comparative EC50 Values in Human Monocytes (THP-1)

| Compound | Stereochemistry | Target Specificity | EC50 (IRF3 Induction) | Stability (t1/2 in Serum) |

| ADU-S100 | Rp,Rp (Dithio) | Human & Mouse STING | ~3 - 5 µg/mL | > 24 Hours |

| 2'3'-cGAMP | Natural Isomer | Human & Mouse STING | ~15 - 20 µg/mL | < 30 Minutes |

| DMXAA | N/A (Small Mol) | Mouse STING Only | Inactive in Humans | N/A |

Protocol: THP-1 Dual™ Reporter Assay

Rationale: THP-1 Dual cells (InvivoGen) allow simultaneous monitoring of IRF3 (Lucia luciferase) and NF-κB (SEAP) pathways, validating the dual-arm activation mechanism of ADU-S100.

Materials:

-

THP-1 Dual™ Cells (culture in RPMI 1640, 10% FBS, Pen-Strep).

-

ADU-S100 (reconstituted in sterile endotoxin-free water to 1 mg/mL stock).

-

QUANTI-Luc™ (Luciferase detection reagent).

Step-by-Step Workflow:

-

Seeding: Plate 50,000 cells/well in a 96-well flat-bottom plate in 180 µL of media.

-

Equilibration: Incubate for 3-4 hours at 37°C, 5% CO2 to allow recovery.

-

Treatment: Add 20 µL of ADU-S100 serial dilutions (Range: 0.1 µg/mL to 100 µg/mL). Include a Vehicle Control (Water) and Positive Control (2'3'-cGAMP).

-

Incubation: Incubate for 24 hours . Note: 24h is optimal for Luciferase accumulation; 48h may be required for SEAP.

-

Readout (IRF3): Transfer 10 µL of supernatant to a white opaque plate. Add 50 µL QUANTI-Luc™. Measure luminescence immediately using a luminometer.

-

Validation: Plot Log(concentration) vs. RLU to calculate EC50.

In Vivo Efficacy & Experimental Design

The "Abscopal" Effect

Intratumoral (IT) injection of ADU-S100 primes CD8+ T cells against tumor antigens.[5] The critical readout in these studies is not just local regression, but the abscopal effect —regression of non-injected, distant tumors.

Experimental Workflow: Bilateral Tumor Model

To prove systemic immunity, a bilateral flank model is required.

Diagram 2: Bilateral Tumor Challenge Workflow

This workflow visualizes the standard protocol for assessing systemic immune priming by ADU-S100.

Caption: Bilateral tumor model timeline. Treatment is applied to one flank to assess systemic (abscopal) regression on the contralateral side.

Key Causality in In Vivo Failures

While ADU-S100 is potent, clinical translation has faced hurdles.

-

Rapid Clearance: Despite Rp,Rp stability, the small molecular weight allows rapid diffusion away from the tumor site into systemic circulation, potentially causing "cytokine storm" adverse events without sustained T-cell priming in the lymph nodes.

-

Protocol Adjustment: Current research suggests formulating ADU-S100 in liposomes (e.g., DOTAP/Cholesterol) to enhance retention and cytosolic delivery to Dendritic Cells (DCs).

References

-

Corrales, L., et al. (2015).[2] "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity."[6] Cell Reports.

-

Meric-Bernstam, F., et al. (2022).[5] "Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas." Clinical Cancer Research.

-

Sivick, K. E., et al. (2018). "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports.

-

InvivoGen. "ADU-S100 (MIW815) Technical Data Sheet." InvivoGen.

-

Van Herck, S., et al. (2023). "Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation." Pharmaceutics.

Sources

- 1. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. ADU-S100 (MIW815, ML RR-S2 CDA) | STING agonist | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. targetedonc.com [targetedonc.com]

- 6. Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours - Clinical Trials Arena [clinicaltrialsarena.com]

Discovery and Development of ADU-S100 (MIW815) and its Enantiomers: A Technical Guide

Executive Summary

ADU-S100 (MIW815) represents a pivotal milestone in the development of innate immune agonists. It is a synthetic cyclic dinucleotide (CDN) designed to activate the Stimulator of Interferon Genes (STING) pathway with significantly higher potency than endogenous ligands like 2'3'-cGAMP.

Unlike natural CDNs, ADU-S100 features a bis-phosphorothioate backbone with a specific (Rp, Rp) stereochemical configuration. This structural modification confers resistance to enzymatic hydrolysis (by ENPP1) and enhances lipophilicity, allowing for direct cytosolic access. While preclinical models demonstrated profound tumor regression and systemic immune memory, clinical translation (Phase Ib) revealed challenges in efficacy, leading to its discontinuation by Novartis/Aduro in 2019.

This guide details the chemical architecture, synthesis, structure-activity relationships (SAR), and mechanistic pharmacology of ADU-S100, serving as a reference for next-generation STING agonist development.

Part 1: Chemical Architecture & Stereochemistry

The Molecule[1][2]

-

Code Names: ADU-S100, MIW815, ML RR-S2 CDA.[1]

-

IUPAC Name: (Rp,Rp)-2',3'-c-di-AMP(PS)2.

-

Formula:

-

Molecular Weight: 734.5 Da (Disodium salt).

Decoding the Nomenclature

The designation "ML RR-S2 CDA" encodes the specific structural innovations:

-

ML (Mixed Linkage): Mimics the endogenous 2'3'-cGAMP linkage (one

phosphodiester bond and one -

RR (Stereochemistry): Refers to the Rp, Rp configuration at the two phosphorus centers. The introduction of sulfur creates chirality at the phosphorus atoms.

-

S2 (Dithio): Both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur (phosphorothioate), enhancing stability against phosphodiesterases.

-

CDA: Cyclic Di-Adenosine (the base nucleoside is adenosine).

Stereochemical Isomers

The synthesis of bis-phosphorothioate CDNs generates a mixture of diastereomers. The biological activity is strictly dependent on the stereochemistry at the phosphorus centers.

| Isomer Configuration | Potency (STING Activation) | Clinical Status |

| (Rp, Rp) | High (Nanomolar EC50) | ADU-S100 (Clinical Candidate) |

| (Rp, Sp) | Moderate/Low | Inactive impurity |

| (Sp, Rp) | Moderate/Low | Inactive impurity |

| (Sp, Sp) | Negligible | Inactive impurity |

Critical Insight: The (Rp, Rp) isomer allows the sulfur atoms to point outward from the STING binding pocket, avoiding steric clashes that occur with the (Sp) configurations. This "lock-and-key" fit is the primary driver of ADU-S100's potency.

Part 2: Synthesis and Purification Protocol

The synthesis of ADU-S100 requires precise control over cyclization and sulfurization, followed by rigorous purification to isolate the active (Rp, Rp) diastereomer.

Synthetic Route (Phosphoramidite Chemistry)

Prerequisites: Anhydrous conditions, Argon atmosphere.

Step 1: Preparation of Linear Dimer

-

Coupling: React a 5'-hydroxyl adenosine phosphoramidite (protected) with a 3'-hydroxyl adenosine solid support (or soluble analog) using a tetrazole activator.

-

Oxidation (Sulfurization): Instead of standard iodine/water oxidation, use a sulfurizing reagent such as DDTT (3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione) or Beaucage Reagent (3H-1,2-Benzodithiol-3-one 1,1-dioxide).

-

Result: Creates the first phosphorothioate linkage.

-

Step 2: Cyclization

-

Deprotection: Remove the 5'-DMT and 3'-levulinyl (or similar) protecting groups to expose the reactive hydroxyls and phosphites.

-

Macrocyclization: Perform intramolecular coupling under high dilution to favor cyclization over polymerization.

-

Second Sulfurization: Apply DDTT/Beaucage reagent again to convert the second phosphite linkage to a phosphorothioate.

Step 3: Global Deprotection

-

Treat with concentrated aqueous ammonia/methylamine (AMA) to remove nucleobase protecting groups (e.g., Benzoyl) and cleave from solid support (if applicable).

-

Treat with TEA/3HF (Triethylamine trihydrofluoride) to remove silyl protecting groups (e.g., TBDMS) from the 2'/3' hydroxyls.

Purification (The Critical Step)

The crude product is a racemic mixture of the four diastereomers (

Protocol: Reverse-Phase HPLC Isolation

-

Column: C18 Preparative Column (e.g., Phenomenex Luna C18 or Waters XBridge).

-

Mobile Phase A: 100mM Ammonium Acetate (pH 7.0).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 0% to 30% B over 40 minutes.

-

Elution Order: The diastereomers elute based on hydrophobicity. The (Rp, Rp) isomer is typically the most lipophilic and elutes last or distinctly separated from the (Sp, Sp) forms.

-

Validation: Collect fractions and analyze via 31P-NMR . The (Rp, Rp) isomer will show a distinct chemical shift compared to the others.

Part 3: Mechanism of Action & Signaling Pathway

ADU-S100 acts as a "molecular mimic" of pathogen-associated molecular patterns (PAMPs).

Mechanism

-

Cell Entry: ADU-S100 enters the cytosol (passive diffusion or transport).

-

Binding: Binds to the transmembrane protein STING (Endoplasmic Reticulum).[3]

-

Conformational Change: Induces a 180° rotation of the STING ligand-binding domain, forming a "lid" over the ligand.

-

Oligomerization: STING tetramerizes and translocates to the Golgi.

-

Recruitment: Recruits TBK1 (TANK-binding kinase 1).[3]

-

Phosphorylation: TBK1 phosphorylates IRF3 (Interferon Regulatory Factor 3).[3]

-

Transcription: p-IRF3 enters the nucleus, driving IFN-beta transcription.

Signaling Pathway Diagram (Graphviz)

Caption: Figure 1: The signal transduction cascade initiated by ADU-S100 binding to STING, leading to T-cell priming.

Part 4: Comparative Pharmacology (SAR)

The following table summarizes the quantitative advantage of the (Rp, Rp) isomer over endogenous ligands and other stereoisomers.

Table 1: Comparative Potency and Stability

| Compound | Linkage | Stereochemistry | EC50 (Human IRF3)* | ENPP1 Resistance |

| ADU-S100 | Mixed (2'-5', 3'-5') | (Rp, Rp) | ~3.0 µg/mL | High |

| Isomer B | Mixed | (Rp, Sp) | > 50 µg/mL | Moderate |

| Isomer C | Mixed | (Sp, Sp) | Inactive | Low |

| 2'3'-cGAMP | Mixed | Natural | ~15 µg/mL | Low (Hydrolyzed) |

| c-di-GMP | 3'-5', 3'-5' | Natural | > 100 µg/mL | Low |

*Note: EC50 values are approximate based on THP-1 dual reporter assays. Liposomal formulations of ADU-S100 can lower EC50 by ~100-fold.

Part 5: Clinical Translation & Challenges

Clinical Status

ADU-S100 entered Phase Ib clinical trials (NCT03172936) as an intratumoral injection for accessible solid tumors (e.g., Melanoma, HNSCC), both as a monotherapy and in combination with Spartalizumab (anti-PD-1).

The "Mouse-Human" Gap

While ADU-S100 cured 100% of mice in B16 melanoma models, human trials showed limited efficacy (only 1 Partial Response in 47 patients in monotherapy).

-

Reason 1: Delivery: Intratumoral injection is logistically difficult and often fails to saturate the entire tumor volume.

-

Reason 2: Heterogeneity: Human STING gene variants (HAQ, REF alleles) respond differently to CDNs than murine STING.

-

Reason 3: T-Cell Exhaustion: STING activation can induce too much Interferon, leading to PD-L1 upregulation on tumor cells (adaptive resistance), necessitating combination therapy.

References

-

Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity." Cell Reports. Link

-

Mergoub, T., et al. (2022). "Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas." Clinical Cancer Research. Link

-

Kanne, D. B., et al. (2017).[4] "Antitumor Efficacy of STING Agonist ADU-S100 in Murine Models." Aduro Biotech / Novartis Publications.

-

Sivick, K. E., et al. (2018).[4] "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports. Link

-

Cheng, N., et al. (2023). "Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation." Pharmaceutics.[5][2][6][7][8][9][10] Link

Sources

- 1. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hplc.eu [hplc.eu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ijvst.um.ac.ir [ijvst.um.ac.ir]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]

Methodological & Application

Protocol for using ADU-S100 enantiomer in in vivo mouse models

Application Note: Optimized In Vivo Administration of ADU-S100 (STING Agonist) in Murine Oncology Models

Executive Summary

This application note provides a rigorous protocol for the formulation, handling, and intratumoral (IT) administration of ADU-S100 (also known as MI-W815). ADU-S100 is a synthetic cyclic dinucleotide (CDN) derivative targeting the Stimulator of Interferon Genes (STING) receptor.[1][2][3][4] Unlike natural CDNs (e.g., cGAMP), ADU-S100 features a bis-phosphothioate modification with specific

Critical Note on Stereochemistry: The efficacy of ADU-S100 is strictly dependent on its stereochemical configuration. This protocol specifically addresses the use of the

Compound Profile & Mechanism of Action

Chemical Identity

-

Chemical Structure:

-dithio-2',3'-cyclic di-AMP[1] -

Key Feature: The substitution of non-bridging oxygen atoms with sulfur at the phosphorus centers creates chiral centers. The

configuration is critical for:-

High Affinity: Binds deep within the STING dimer interface.

-

Stability: Resists hydrolysis by ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase).[1]

-

Mechanism of Action (STING Pathway)

Upon intratumoral injection, ADU-S100 enters the cytosol of dendritic cells (DCs) and macrophages.[1] It binds STING, inducing a conformational change that recruits TBK1, leading to IRF3 phosphorylation and the induction of Type I Interferons (IFN-

Figure 1: Signal transduction cascade initiated by ADU-S100 leading to adaptive immune priming.[1]

Pre-Clinical Formulation Protocol

Objective: Prepare a stable, sterile solution of ADU-S100 for intratumoral injection.

Reagents

-

ADU-S100 (ammonium or sodium salt, >98% purity,

isomer).[1] -

Sterile PBS (Phosphate Buffered Saline, pH 7.[1]4) or HBSS.[1][9] Avoid unbuffered saline if pH sensitivity is a concern, though ADU-S100 is generally stable.[1]

-

0.22

m syringe filters (PES or PVDF).[1]

Preparation Steps

-

Calculation: Calculate the mass required for a stock concentration of 1 mg/mL .

-

Note: Adjust for the counter-ion mass (sodium vs. ammonium) based on the Certificate of Analysis (CoA).

-

-

Solubilization: Add sterile PBS to the lyophilized powder. Vortex gently for 30 seconds.[1]

-

Solubility Check: The solution should be clear and colorless. If particles persist, sonicate for 5 minutes at room temperature.

-

-

Sterilization: Filter the solution through a 0.22

m sterile filter inside a biosafety cabinet. -

Aliquot & Storage:

-

Immediate Use: Keep at 4°C for up to 24 hours.

-

Long Term: Aliquot into single-use vials (e.g., 100

L) and store at -80°C. Do not subject to repeated freeze-thaw cycles , as this may degrade the phosphorothioate bonds.[1]

-

In Vivo Experimental Protocol

Core Directive: STING agonists rely on the host immune system. Do not use immunodeficient mice (e.g., Athymic Nude, SCID, NSG) unless studying innate-only effects.[1] Syngeneic models are mandatory for efficacy studies.[1]

Model Selection & Tumor Establishment

| Parameter | Recommendation | Rationale |

| Mouse Strain | C57BL/6 or BALB/c | Must match the tumor cell line MHC background.[1] |

| Cell Lines | B16-F10, CT26, 4T1, MC38 | Validated STING-responsive syngeneic models. |

| Inoculation | Subcutaneous (Flank) | Allows for accessible intratumoral injection.[1] |

| Start Size | 50 – 100 mm³ | Tumors must be palpable and established, but not necrotic. |

Dosing Regimen (Standard "Immunogenic" Protocol)

Based on Corrales et al. (2015) and subsequent optimization:

-

Dose: 50

g per dose (in 50-100 -

Frequency: Every 3 days (q3d).

-

Total Doses: 3 doses (Days 0, 3, 6).

Injection Technique (Critical Step)

-

Anesthesia: Lightly anesthetize mice (Isoflurane) to ensure precise needle placement.[1]

-

Insertion: Insert a 29G or 30G insulin syringe needle into the center of the tumor.

-

Administration: Inject slowly over 5–10 seconds.

-

Technique Tip: If the tumor is large enough, fan the needle slightly to distribute the liquid, but avoid piercing through the opposite side of the tumor (leakage prevents efficacy).

-

Hydrostatic Pressure: Hold the needle in place for 5 seconds after plunging to prevent backflow.

-

Experimental Workflow Diagram

Figure 2: Chronological workflow for therapeutic assessment of ADU-S100.

Validation & Readouts

To confirm the protocol is working, you must validate both the pharmacodynamic (PD) response (is the pathway active?) and the efficacy (is the tumor dying?).[1]

Short-Term PD Markers (24 hours post-dose)

Harvest serum or tumor tissue 6–24 hours after the first dose.[1]

-

ELISA/Multiplex: Look for spikes in IFN-

, TNF- -

Gene Expression (qPCR): Measure Ifnb1, Mx1, and Isg15 (Interferon-Stimulated Genes) in tumor homogenates.

Immunophenotyping (Day 7-10)

Flow cytometry of tumor-infiltrating lymphocytes (TILs).[1]

-

Markers: CD45+, CD3+, CD8+ (Cytotoxic T cells), NK1.1+ (NK cells).[1]

-

Activation Status: Look for upregulation of CD69 or Ki67 on CD8+ T cells.

-

Tetramer Staining: If using B16-OVA or CT26 (AH1 peptide), stain for antigen-specific T cells to prove adaptive immunity.[1]

Long-Term Efficacy

-

Tumor Growth Inhibition (TGI): Compare mean tumor volumes vs. Vehicle (PBS) control.

-

Survival (Kaplan-Meier): Endpoint is usually tumor volume >1500 mm³ or ulceration.[1]

-

Abscopal Effect: In a bilateral tumor model (inject one side, monitor both), regression of the non-injected distal tumor confirms systemic T-cell priming.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in vial | High salt conc. or low temp | Sonicate at 37°C for 5 mins. Ensure pH is 7.4. |

| No cytokine spike | Incorrect Isomer | Verify CoA for |

| Ulceration at site | Injection too rapid/shallow | Inject deeper into the tumor core. Reduce volume, increase concentration. |

| Rapid clearance | IV administration used | ADU-S100 has short half-life IV.[1] Stick to IT or use liposomal formulations for systemic delivery.[1] |

References

-

Corrales, L. , Glickman, L.H., McWhirter, S.M., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[3][8][9][11] Cell Reports, 11(7), 1018–1030.[1][12]

-

Ghaffari, A. , Peterson, N., Khalaj, K., et al. (2018).[1] STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer.[1][12] British Journal of Cancer, 119, 440–449.

-

Sivick, K.E. , Desbien, A.L., Glickman, L.H., et al. (2018).[1] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports, 25(11), 3074-3085.[1] [1]

-

Fu, J. , Kanne, D.B., Leong, M., et al. (2015).[1] STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade.[1] Science Translational Medicine, 7(283), 283ra52.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. ijvst.um.ac.ir [ijvst.um.ac.ir]

- 4. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-techne.com [bio-techne.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model | Oncotarget [oncotarget.com]

- 12. Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Cell-based assay protocol for ADU-S100 enantiomer as a negative control

Abstract & Scientific Rationale

This Application Note outlines a robust protocol for validating the specificity of ADU-S100 (MI-W815) , a synthetic cyclic dinucleotide (CDN) STING agonist. To confirm that cellular responses are driven by on-target STING activation rather than off-target physico-chemical effects (e.g., phosphorothioate backbone toxicity), this protocol utilizes the ADU-S100 Enantiomer (specifically the

While ADU-S100 (

Mechanism of Action & Signaling Pathway

The specificity of this assay relies on the stereochemistry of the thiophosphate linkages. The active ADU-S100 possesses an (

STING Signaling Pathway Diagram

Caption: Figure 1. STING signaling cascade activated by ADU-S100 (

Experimental Design & Reagents

Compound Information

| Feature | Active Compound | Negative Control |

| Name | ADU-S100 (MI-W815) | ADU-S100 Enantiomer |

| Stereochemistry | ( | ( |

| CAS Number | 1638241-89-0 | N/A (Isomer specific) |

| Molecular Weight | ~734.5 Da (Free acid) | ~734.5 Da |

| Solubility | Water (50 mg/mL) | Water (50 mg/mL) |

| Expected Activity | Inactive ( |

Cell Model Selection

-

Primary Model: THP-1 Dual™ Cells (InvivoGen). These human monocytes stably express two reporter genes:

-

Lucia luciferase driven by an ISG54 promoter (monitors IRF3 pathway).

-

SEAP (Secreted Embryonic Alkaline Phosphatase) driven by an NF-κB-inducible promoter (monitors NF-κB pathway).

-

-

Secondary Model (Validation): Human PBMCs (Peripheral Blood Mononuclear Cells) measuring endogenous IFN-β release via ELISA.

Detailed Protocol: THP-1 Dual Reporter Assay

Reagent Preparation

-

Stock Solution (10 mM):

-

Dissolve 1 mg of ADU-S100 and 1 mg of ADU-S100 Negative Control separately in endotoxin-free water.

-

Calculation: For MW ~734.5, add ~136 µL water to 1 mg.

-

Vortex for 30 seconds. Aliquot (20 µL) and store at -20°C. Avoid freeze-thaw cycles.

-

-

Working Solutions (2X):

-

Prepare a 2X serial dilution of both compounds in culture medium (RPMI 1640 + 10% Heat-Inactivated FBS).

-

Range: 8-point dose response. Top concentration: 200 µM (Final 100 µM). Bottom: 0.01 µM.

-

Vehicle Control: Media + Water (equivalent volume to highest drug dose).

-

Assay Workflow Diagram

Caption: Figure 2. Step-by-step workflow for the THP-1 Dual STING activation assay.

Step-by-Step Procedure

-

Cell Preparation:

-

Harvest THP-1 Dual cells in log-phase growth.

-

Resuspend in fresh growth medium at 1 x 10^6 cells/mL .

-

-

Seeding:

-

Add 100 µL of cell suspension (100,000 cells) per well into a 96-well flat-bottom plate.

-

-

Treatment:

-

Add 100 µL of the prepared 2X Working Solutions (Active, Negative Control, Vehicle) to the wells.

-

Final Volume: 200 µL. Final Cell Density: 500,000 cells/mL.

-

Replicates: Perform in triplicate (

).

-

-

Incubation:

-

Incubate for 24 hours at 37°C, 5%

.

-

-

Readout 1: IRF3 Pathway (Lucia Luciferase):

-

Transfer 20 µL of cell culture supernatant to a white opaque 96-well plate.

-

Add 50 µL of QUANTI-Luc™ (or equivalent coelenterazine-based substrate).

-

Immediately measure luminescence (RLU) on a plate reader (integration time: 0.1s).

-

-

Readout 2: NF-κB Pathway (SEAP):

-

Transfer 20 µL of supernatant to a clear 96-well plate.

-

Add 180 µL of QUANTI-Blue™ (or pNPP substrate).

-

Incubate at 37°C for 1-3 hours (monitor color change to purple/blue).

-

Measure Absorbance (OD) at 620-655 nm.

-

Data Analysis & Validation

Expected Results

| Parameter | ADU-S100 ( | Negative Control ( |

| IRF3 Signal (RLU) | Sigmoidal dose-response | Flat / Baseline |

| NF-κB Signal (OD) | Sigmoidal dose-response | Flat / Baseline |

| 1.0 - 5.0 µM | > 100 µM (Not Converged) | |

| Max Fold Change | > 100x vs Vehicle | < 1.5x vs Vehicle |

Specificity Calculation

To quantify specificity, calculate the Specificity Index (SI) at the

-

An SI > 50 indicates excellent target specificity.

Assay Quality (Z' Factor)

For high-throughput screening validation, calculate the Z' factor using the positive control (10 µM ADU-S100) and the vehicle:

-

Target: Z' > 0.5 is required for a robust assay.

Troubleshooting & Optimization

-

High Background in Negative Control:

-

Cause: Endotoxin contamination.

-

Solution: Use endotoxin-free water and plasticware. STING pathways are sensitive to LPS.

-

-

Low Signal in Active Arm:

-

Cause: Mycoplasma contamination or incorrect cell density.

-

Solution: Test cells for Mycoplasma; ensure cells are not overgrown (>2e6/mL) prior to seeding.

-

-

Precipitation:

-

Cause: High concentration (>100 µM) in serum-free media.

-

Solution: Ensure 10% FBS is present during incubation to maintain solubility.

-

References

-

Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018-1030.

-

InvivoGen. (n.d.). THP-1 Dual™ Cells Data Sheet.

-

MedChemExpress. (2023).[1] ADU-S100 Enantiomer Ammonium Salt Product Information.

-

Fu, J., et al. (2020). STING agonist ADU-S100 suppresses pancreatic cancer progression. Frontiers in Oncology.

-

Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral molecules. Cell, 154(4), 748-762.

Sources

Application Note: Liposomal Formulation Protocol for STING Agonist Delivery

Abstract

Stimulator of Interferon Genes (STING) agonists, particularly cyclic dinucleotides (CDNs) like 2'3'-cGAMP, represent a frontier in cancer immunotherapy.[1] However, their clinical translation is hindered by hydrophilicity, negative charge, and susceptibility to enzymatic degradation by ENPP1. This guide details the engineering of cationic PEGylated liposomes optimized for STING agonist delivery. Unlike standard passive loading, this protocol leverages electrostatic complexation (N/P ratio optimization) to maximize encapsulation efficiency and facilitate endosomal escape—a critical step for activating the cytosolic STING pathway.

Introduction: The Cytosolic Delivery Challenge

The STING pathway detects cytosolic DNA and triggers the production of Type I Interferons (IFNs) via the TBK1-IRF3 axis. Synthetic agonists like cGAMP are potent but cannot passively cross the cell membrane due to their anionic phosphate backbone. Furthermore, systemic administration of free cGAMP leads to rapid clearance and potential "cytokine storms" in off-target tissues.

Why Liposomes? Liposomes serve two functions here:

-

Protection: Shield cGAMP from serum nucleases.

-

Intracellular Routing: Facilitate uptake by Antigen-Presenting Cells (APCs) and, crucially, promote endosomal escape . If the liposome remains trapped in the endosome/lysosome, the agonist never reaches the STING protein on the Endoplasmic Reticulum (ER).

Mechanistic Pathway & Design Logic

The following diagram illustrates the intracellular trafficking required for successful STING activation.

Figure 1: Intracellular trafficking of liposomal STING agonists. Successful therapy requires endosomal destabilization to release cGAMP into the cytosol.

Material Selection & Formulation Strategy

To achieve high loading of the anionic cGAMP, we utilize Cationic Liposomes .[2][3] The positive charge of the lipid headgroups interacts with the negative phosphate groups of cGAMP.

Key Components

| Component | Role | Recommended Reagent |

| Cationic Lipid | Electrostatic binding of cGAMP; promotes endosomal escape via ion pairing with anionic endosomal membrane lipids. | DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) |

| Helper Lipid | Stabilizes the bilayer and modulates fluidity. | Cholesterol or DOPC |

| PEG-Lipid | Provides "stealth" properties, prolongs circulation, and prevents aggregation in serum. | DSPE-PEG(2000) |

| Payload | STING Agonist.[1][3][4][5][6][7] | 2'3'-cGAMP (mammalian) or ADU-S100 |

The Critical Parameter: N/P Ratio

Unlike passive loading (trapping drug in the water volume), this protocol uses Active Electrostatic Loading .

-

N = Nitrogen (Positive charge on DOTAP)

-

P = Phosphate (Negative charge on cGAMP)

-

Target Ratio: An N/P ratio of 10:1 to 15:1 is recommended. This ensures complete complexation of the drug and leaves a net positive surface charge to aid cell uptake.

Experimental Protocol: Thin-Film Hydration

Objective: Synthesize 2 mL of cGAMP-loaded liposomes (1 mg/mL lipid).

A. Preparation of Lipid Film[1][3]

-

Calculate Molar Ratios:

-

Standard formulation: DOTAP : Cholesterol : DSPE-PEG2000

-

Molar Ratio: 50 : 45 : 5 [6]

-

-

Dissolve Lipids: Dissolve lipids in Chloroform or a Chloroform:Methanol (2:1) mixture in a round-bottom flask.

-

Evaporation: Use a rotary evaporator (Rotavap) at 40°C under vacuum to remove solvents.

-

Tip: Rotate at 100-150 rpm to create a thin, uniform film on the flask wall.

-

-

Desiccation: Place the flask in a vacuum desiccator overnight to remove trace solvents.

B. Hydration & Drug Loading

-

Prepare Aqueous Phase: Dissolve cGAMP in HEPES buffer (20 mM HEPES, 5% Glucose, pH 7.4).

-

Note: Avoid PBS if possible; high salt can shield the electrostatic interaction during formation.

-

Concentration: Calculate cGAMP amount to achieve N/P = 15.[8]

-

-

Hydration: Add the cGAMP solution to the dried lipid film.

-

Agitation: Rotate the flask at 45-50°C (above the phase transition temperature of lipids) for 30-60 minutes. The film should peel off and form a cloudy suspension (multilamellar vesicles).

C. Downsizing (Extrusion)

-

Freeze-Thaw: Perform 5 cycles of freezing (liquid nitrogen) and thawing (50°C water bath). This equilibrates the drug across the lamellae.

-

Extrusion: Pass the suspension through polycarbonate membranes using a mini-extruder.

-

Pass 11x through 400 nm membrane.

-

Pass 11x through 100 nm membrane.

-

Result: Uniform Unilamellar Vesicles (LUVs) ~100-120 nm.

-

D. Purification (Removal of Free Drug)

-

Method: Dialysis or Spin Column.

-

Protocol: Use a dialysis cassette (MWCO 10-20 kDa) against HEPES buffer for 24 hours at 4°C. Free cGAMP (approx. 700 Da) will exit; liposomal cGAMP will remain.

Characterization & Quality Control

Every batch must be validated before in vivo use.

| Parameter | Method | Acceptance Criteria |

| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 – 140 nm |

| Polydispersity Index (PDI) | DLS | < 0.2 (indicates monodispersity) |

| Zeta Potential | Electrophoretic Light Scattering | +15 to +30 mV (confirming cationic surface) |

| Encapsulation Efficiency (EE%) | HPLC (lyse liposomes with Triton X-100) | > 80% (for electrostatic method) |

In Vitro Validation (Functional Assay)

To prove bioactivity, do not rely solely on uptake. You must show pathway activation.

Cell Line: THP-1 Dual™ Cells (InvivoGen). These monocytes express an IRF-inducible Lucia luciferase reporter.

-

Seeding: Plate THP-1 Dual cells in a 96-well plate (100,000 cells/well).

-

Treatment: Treat with:

-

Incubation: 24 hours at 37°C.

-

Readout: Collect supernatant and add QUANTI-Luc™ substrate. Measure luminescence.

-

Expectation: Liposomal cGAMP should shift the EC50 by 1-2 logs (10-100x more potent) compared to free cGAMP due to enhanced cytosolic delivery.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation / Aggregation | N/P ratio too close to neutral charge (isoelectric point). | Increase DOTAP ratio to ensure strong positive charge, or increase PEG% to 10% for steric stability. |

| Low Encapsulation Efficiency | High ionic strength in hydration buffer. | Use 5% Glucose or sucrose instead of PBS during hydration. Salt ions compete with cGAMP for DOTAP binding. |

| Leakage during storage | Lipid bilayer instability. | Add Cholesterol (up to 40-50 mol%) to rigidify the membrane. Store at 4°C, never freeze after synthesis. |

Advanced Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis of cGAMP-loaded cationic liposomes.[1]

References

-

Koshy, S. T., et al. (2017). Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy.[2][3][5][12][13][14] Advanced Biosystems. Key Insight: Establishes the efficacy of PEGylated cationic liposomes for STING delivery.

-

Miyabe, H., et al. (2014). A new cationic liposome for efficient delivery of cyclic di-GMP to the cytosol of antigen-presenting cells.[2][3] Journal of Controlled Release. Key Insight: Details the mechanism of endosomal escape via cationic lipids.

-

Cheng, N., et al. (2018). A nanoparticle-incorporated STING activator enhances antitumor immunity in PD-L1–insensitive models of triple-negative breast cancer. JCI Insight. Key Insight: Provides in vivo validation of liposomal cGAMP in "cold" tumor models.

-

Wilson, D. R., et al. (2018). Acetalated Dextran Microparticles for STING Agonist Delivery. Molecular Pharmaceutics. Key Insight: Comparison of encapsulation efficiencies and pH-sensitive delivery strategies.

Sources

- 1. STING agonist delivery by lipid calcium phosphate nanoparticles enhances immune activation for neuroblastoma – ScienceOpen [scienceopen.com]

- 2. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Encapsulation of STING Agonist cGAMP with Folic Acid-Conjugated Liposomes Significantly Enhances Antitumor Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. JCI Insight - A nanoparticle-incorporated STING activator enhances antitumor immunity in PD-L1–insensitive models of triple-negative breast cancer [insight.jci.org]

- 10. Nanomaterial-encapsulated STING agonists for immune modulation in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Low-Intensity Focused Ultrasound-Responsive Phase-Transitional Liposomes Loaded with STING Agonist Enhances Immune Activation for Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. “STINGing” Liposomal Delivery for Cancer Immunotherapy - Advanced Science News [advancedsciencenews.com]

- 13. dovepress.com [dovepress.com]

- 14. Nanocarrier-enabled STING agonist delivery for enhanced cancer immunotherapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Application of ADU-S100 enantiomer in cancer immunotherapy research

Optimizing STING Activation: Application of the ADU-S100 ( ) Enantiomer in Cancer Immunotherapy

Executive Summary & Chemical Identity

ADU-S100 (also known as MIW815 or ML RR-S2 CDA) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1][2] Unlike endogenous CDNs (like 2'3'-cGAMP) which are rapidly degraded by phosphodiesterases (e.g., ENPP1), ADU-S100 features phosphorothioate linkages that confer resistance to enzymatic hydrolysis.

Critical Stereochemistry:

The efficacy of ADU-S100 is strictly dependent on its stereochemistry. It is the

| Property | Specification |

| Chemical Name | |

| Formula | |

| MW | ~734.5 Da (Free acid), ~778.5 Da (Sodium salt) |

| Solubility | Water/PBS (> 50 mg/mL); DMSO (Not recommended for in vivo) |

| Stability | Resistant to ENPP1; Stable in solution at -20°C for >6 months |

Mechanism of Action

ADU-S100 mimics the endogenous ligand 2'3'-cGAMP but with enhanced stability and membrane permeability. Upon intratumoral (IT) administration, it triggers the recruitment of TBK1, phosphorylation of IRF3, and subsequent Type I Interferon production.

Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by ADU-S100, highlighting the critical phosphorylation steps required for T-cell priming.

Figure 1: The STING-TBK1-IRF3 signaling axis activated by ADU-S100, leading to adaptive immune priming.

Preparation and Handling Protocols

Trustworthiness Note: Many commercial batches are sold as ammonium salts or sodium salts. For in vivo use, the sodium salt is preferred to avoid potential ammonium toxicity at high local concentrations.

Stock Solution Preparation[1][2][4][5][6]

-

Vehicle: Use sterile, endotoxin-free Phosphate Buffered Saline (PBS, pH 7.4). Avoid DMSO for intratumoral injections to prevent vehicle-induced necrosis.

-

Concentration: Prepare a stock of 5 mg/mL (approx. 6.4 mM) .[4]

-

Calculation: Dissolve 1 mg of ADU-S100 in 200

L of PBS.

-

-

Solubilization: Vortex gently. If particulates persist, warm to 37°C for 5 minutes. Sonication is rarely needed due to the high solubility of the phosphorothioate backbone.

-

Storage: Aliquot into single-use vials (e.g., 50

L) and store at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles), which can degrade the stereochemical purity.

In Vitro Application: BMDC Activation Assay

This protocol validates the biological activity of ADU-S100 using Bone Marrow-Derived Dendritic Cells (BMDCs), the primary target for STING agonists.

Reagents:

Step-by-Step Protocol:

-

Differentiation: Culture bone marrow cells in RPMI-1640 + 10% FBS + 20 ng/mL GM-CSF for 7 days to generate immature DCs.

-

Seeding: Harvest non-adherent/loosely adherent cells (CD11c+). Seed at

cells/mL in 96-well flat-bottom plates (200 -

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Readout: Collect supernatant. Quantify IFN-

via ELISA.-

Expected Result: ADU-S100 should induce IFN-

levels >1000 pg/mL at 10

-

In Vivo Application: Intratumoral Immunotherapy[7][12][13][16]

Expert Insight: The success of ADU-S100 in vivo depends heavily on retention . If the injection volume is too high, the drug leaks into systemic circulation, causing a "cytokine storm" (toxicity) rather than local DC priming.

Experimental Design (Syngeneic Mouse Model)

-

Model: B16-F10 Melanoma or CT26 Colon Carcinoma.

-

Mice: C57BL/6 (B16) or BALB/c (CT26), female, 6-8 weeks.

-

Group Size: n=8 per group (required for statistical power in tumor growth delay).

Injection Protocol

-

Tumor Establishment: Inoculate

cells subcutaneously (SC) in the right flank. -

Staging: Begin treatment when tumors reach 50–100 mm³ (typically Day 7-10 post-implant). Do not treat palpable "dots" (<20 mm³) as the injection will rupture the site.

-

Dosing Formulation:

-

Dose: 50

g per mouse.[14] -

Volume: Strictly 50

L . (Concentration: 1 mg/mL).

-

-

Administration Technique:

-

Anesthetize mouse (Isoflurane).

-

Insert a 29G insulin syringe into the center of the tumor.

-

Inject slowly over 10 seconds.

-

Wait 10 seconds before withdrawing the needle to prevent reflux.

-

-

Schedule: Days 0, 3, and 6 (total 3 injections).

Workflow Diagram

Figure 2: Optimized dosing schedule for evaluating ADU-S100 efficacy in syngeneic tumor models.

Expected Results & Data Interpretation

When analyzing data, compare ADU-S100 efficacy against untreated controls and, if possible, a PD-1 blockade combination arm.

| Readout | Expected Outcome (ADU-S100 Monotherapy) | Mechanistic Cause |

| Tumor Growth | Significant delay; 20-40% Complete Regression (CR) in CT26. | CD8+ T-cell cross-priming.[10] |

| Systemic Tox | Transient weight loss (<10%) on Day 1-2. | Systemic leakage of TNF- |

| Flow Cytometry | Increase in CD8+/CD4+ ratio; Upregulation of PD-L1 on tumor. | IFN- |

| Re-challenge | Rejection of secondary tumor inoculation. | Formation of Central Memory T-cells (Tcm). |

Synergy Note: ADU-S100 induces PD-L1 expression on tumor cells via IFN-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Ulceration at Injection Site | Injection volume too high or injection too superficial. | Reduce volume to 20-30 |

| No Tumor Regression | "Cold" tumor model (e.g., B16 is harder than CT26) or drug degradation. | Verify stock purity (HPLC). Switch to CT26 for validation. Combine with anti-PD-1.[10] |

| Precipitation in Stock | pH drift or high salt concentration. | Ensure PBS pH is 7.4. Warm to 37°C. Do not use unbuffered saline for long-term storage. |

References

-

Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[15][16] Cell Reports, 11(7), 1018-1030.

-

Glickman, L.H., et al. (2018). Antibody-targeted STING agonists for cancer immunotherapy. Nature, 561, 258–262.

-

Sivick, K.E., et al. (2018). Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports, 25(11), 3074-3085.

-

Fu, J., et al. (2015). STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine, 7(283), 283ra52.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ADU-S100 sodium salt - LKT Labs [lktlabs.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ADU-S100 ammonium salt | ML RR-S2 CDA | STING activator | TargetMol [targetmol.com]

- 9. Cellular selectivity of STING stimulation determines priming of anti-tumor T cell responses | bioRxiv [biorxiv.org]

- 10. targetedonc.com [targetedonc.com]

- 11. ijvst.um.ac.ir [ijvst.um.ac.ir]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application Note: ADU-S100 (MIW815) Enantiomer in Dendritic Cell Activation Assays

Introduction & Scientific Rationale

ADU-S100 (MIW815) is a synthetic, rationally designed cyclic dinucleotide (CDN) that functions as a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1] Unlike natural CDNs (e.g., 2'3'-cGAMP) which are rapidly degraded by ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP1), ADU-S100 features a bis-phosphothioate modification with Rp,Rp stereochemistry .[1]

The "Enantiomer" Criticality

The term "ADU-S100" specifically refers to the Rp,Rp dithio-diastereomer. This stereochemical configuration is not trivial; it confers two critical properties:

-

Enzymatic Resistance: The sulfur substitutions in the Rp configuration protect the phosphodiester bonds from hydrolysis by ENPP1, significantly increasing half-life in culture and in vivo.

-

Enhanced Affinity: The Rp,Rp isomer locks the molecule into a "U-shape" conformation that binds the STING dimer (specifically the closed conformation) with higher affinity than the Sp,Sp or mixed isomers.

Target Mechanism: Upon binding, ADU-S100 induces a conformational change in STING, triggering the recruitment of TBK1 (TANK-binding kinase 1), which phosphorylates IRF3 (Interferon Regulatory Factor 3) and NF-κB .[1] This leads to the robust production of Type I Interferons (IFN-β) and pro-inflammatory cytokines (TNF-α, IL-6), driving Dendritic Cell (DC) maturation and antigen cross-presentation.[1]

Mechanism of Action Diagram[2][3]

Figure 1: Signal transduction pathway initiated by ADU-S100 binding to STING in Dendritic Cells.[1]

Material Preparation

Reconstitution & Storage

ADU-S100 is typically supplied as a disodium or ammonium salt.[1] It is hygroscopic and must be handled with care to maintain the Rp,Rp integrity.

| Parameter | Specification | Notes |

| Solvent | Nuclease-free Water or PBS (pH 7.[1]4) | Avoid DMSO if possible for cell culture to minimize toxicity; water is preferred (Solubility ~50 mM).[1] |

| Stock Conc. | 1 mg/mL (approx.[1] 1.36 mM) | Higher concentrations (up to 5 mg/mL) are possible but require sonication.[1] |

| Storage | -20°C or -80°C | Aliquot immediately. Avoid freeze-thaw cycles (>3 cycles degrades activity).[1] |

| Stability | 1 year at -20°C | The thio-phosphate bond is stable but sensitive to oxidation over long periods.[1] |

Protocol:

-

Centrifuge the vial before opening to ensure the powder is at the bottom.

-

Add sterile Nuclease-free water to yield a 1 mg/mL stock.

-

Vortex gently (15 seconds) or sonicate (1-2 mins) if particles persist.

-

Aliquot into low-binding tubes (e.g., 20 µL aliquots) and freeze at -80°C.

Experimental Protocol: DC Activation Assay

This protocol is validated for Murine Bone Marrow-Derived Dendritic Cells (BMDCs) and Human THP-1 Monocytes (often used as a surrogate for STING pathway studies).[1]

Phase 1: Experimental Setup (Dose-Response)[1]

Objective: Determine the EC50 for DC maturation markers (CD86) and Cytokine release (IFN-β).

Treatment Groups:

-

Negative Control: Vehicle (PBS/Media only).

-

Positive Control: LPS (100 ng/mL) or 2'3'-cGAMP (10 µg/mL - Note: cGAMP requires higher doses due to degradation).[1]

-

ADU-S100 Experimental Arms:

Phase 2: Step-by-Step Workflow

Step 1: Cell Seeding[2]

-

BMDCs: Harvest on Day 7 of differentiation (GM-CSF protocol). Seed at 1 x 10^6 cells/mL in 24-well plates (500 µL/well).

-

THP-1: Seed at 0.5 x 10^6 cells/mL .

Step 2: Compound Addition

-

Thaw ADU-S100 stock on ice.[1]

-

Prepare 10x working solutions in complete media (RPMI-1640 + 10% FBS).

-

Add 50 µL of 10x working solution to each well (final volume 550 µL).

-

Mix gently by swirling.

Step 3: Incubation[1]

-

Incubation Time: 24 Hours at 37°C, 5% CO2.

-

Note: For phosphorylation studies (pIRF3/pTBK1), harvest cells at 2-4 hours .[1]

-

Note: For Surface Markers and Cytokines, 24 hours is optimal.

-

Step 4: Harvesting

-

Collect supernatant (spin 500xg, 5 min) -> Store at -80°C for ELISA (IFN-β, TNF-α).[1]

-

Harvest cells using cold PBS + 2mM EDTA (avoid trypsin as it cleaves surface markers).[1]

Phase 3: Readout Methodologies

A. Flow Cytometry (Surface Markers) Stain cells for maturation markers.[1]

-

Panel: Live/Dead (Zombie UV), CD11c (DC marker), CD80, CD86, MHC-II, CD40.[1]

-

Gating Strategy: Single Cells -> Live Cells -> CD11c+ -> CD80/CD86 High.

B. ELISA (Functional Output)

-

Target: Murine IFN-β or Human CXCL10 (IP-10).[1]

-

Note: CXCL10 is often a more sensitive surrogate for Type I IFN activity in human cells than IFN-β itself in ELISA formats.[1]

Experimental Workflow Diagram

Figure 2: Integrated workflow for assessing DC activation via ADU-S100.[1]

Expected Results & Data Analysis

When analyzing data, normalize MFI (Mean Fluorescence Intensity) to the vehicle control.[1]

Typical EC50 Values (In Vitro)

| Cell Type | Assay | Typical EC50 | Max Response Dose |

| THP-1 (Human) | IRF3 Reporter | ~ 3 - 4 µg/mL (~5 µM) | 10 µg/mL |

| BMDC (Mouse) | CD86 Upregulation | ~ 1 - 2 µg/mL | 5 µg/mL |

| BMDC (Mouse) | IFN-β Secretion | ~ 2 - 3 µg/mL | 10 µg/mL |

Interpretation:

-

Bell-Shaped Curve: High doses (>50 µg/mL) of ADU-S100 can sometimes lead to cell death or "STING exhaustion," reducing the signal.[1] Stick to the 0.1 - 10 µg/mL range.

-

Species Specificity: ADU-S100 activates both murine and human STING alleles (including HAQ and REF variants) effectively, unlike DMXAA which is mouse-specific.[1]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, include these internal checks:

-

The "Dead" Control: Always run a viability stain. If ADU-S100 treatment results in >30% cell death, your concentration is toxic, or the stock has precipitated.

-

The Pathway Check: If CD86 is upregulated but no IFN-β is detected, the STING pathway might be activating NF-κB (maturation) but failing to sustain IRF3 signaling.[1] Check incubation times; IFN-β peaks early (6-12h) and may be consumed or degraded by 24h.[1]

-

Liposomal vs. Free: Free ADU-S100 has limited membrane permeability compared to lipid-encapsulated forms.[1] If signals are weak, verify uptake. However, for standard screening, free ADU-S100 at 5-10 µg/mL is sufficient.

References

-

Corrales, L., et al. (2015).[1] "Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity."[3][4] Cell Reports.

-

Sivick, K. E., et al. (2018).[1] "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports.

-

Fu, J., et al. (2015).[1] "STING agonist ADU-S100 suppresses breast cancer growth and overcomes radioresistance." Cancer Research.[1]

-

Knan, A., et al. (2023).[1][5] "Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation." Pharmaceutics.[1]

-

Cayman Chemical. "ADU-S100 Product Information & Solubility." Cayman Chemical Datasheet.

Sources

Comprehensive Guide: Assessing Cytokine Production with ADU-S100 (Rp,Rp) Enantiomer Treatment

Introduction & Mechanistic Grounding

ADU-S100 (MIW815) is a synthetic, rationally designed cyclic dinucleotide (CDN) that functions as a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1][2][3] Unlike endogenous cGAMP, ADU-S100 features a dithio- (Rp,Rp) stereochemical configuration . This specific enantiomeric modification confers two critical advantages:

-

Resistance to Hydrolysis: The phosphorothioate linkages resist degradation by ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), significantly extending half-life.

-

Enhanced Affinity: The Rp,Rp isomer locks the molecule into a conformation that binds with high affinity to all known human STING variants (including the refractory HAQ allele), triggering a robust Type I Interferon (IFN) response.

This guide details the protocol for assessing the immunogenicity of ADU-S100 by quantifying downstream cytokine production (IFN-β, TNF-α, IL-6, CXCL10) in human myeloid cells.

STING Signaling Pathway

The activation of STING by ADU-S100 initiates a bifurcation of signaling cascades: the TBK1-IRF3 axis (driving antiviral Type I IFNs) and the NF-κB axis (driving pro-inflammatory cytokines).

Figure 1: ADU-S100 Mechanism of Action. The compound binds STING in the ER, inducing translocation to the Golgi and subsequent activation of TBK1, leading to cytokine gene transcription.[2]

Experimental Design & Controls

To ensure scientific rigor, the experimental design must account for the stereospecificity of the compound and the heterogeneity of donor cells.

Cell Models

-

Primary Human PBMCs: The "Gold Standard" for clinical relevance. High donor variability requires n ≥ 3 biological replicates.

-

THP-1 Monocytes (or THP-1 Dual™): A robust, homogenous cell line ideal for dose-response optimization and potency ranking.

Reagents & Controls

| Reagent | Role | Concentration / Notes |

| ADU-S100 (Rp,Rp) | Test Agent | 10 nM – 10 µM (Titration) |

| 2'3'-cGAMP | Positive Control | Endogenous ligand (lower potency expected) |

| CpG ODN 2006 | Specificity Control | TLR9 Agonist (differentiates STING vs TLR pathways) |

| Vehicle | Negative Control | PBS or Water (matched to solvent) |

Detailed Protocol: In Vitro Cytokine Assessment

Phase 1: Reagent Preparation

Critical Step: ADU-S100 is often supplied as a disodium or ammonium salt. Ensure the specific Rp,Rp isomer is used.

-

Reconstitution: Dissolve ADU-S100 lyophilized powder in sterile, endotoxin-free water to a stock concentration of 1 mg/mL (approx. 1.4 mM) .

-

Verification: Verify solubility by vortexing. The solution should be clear.

-

Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles to maintain the integrity of the phosphorothioate bonds.

Phase 2: Cell Culture & Treatment

Model: THP-1 Human Monocytes

-

Seeding:

-

Harvest THP-1 cells in log-phase growth.

-

Resuspend in RPMI-1640 + 10% FBS + 1% Pen/Strep.

-

Plate 1 x 10^5 cells/well in a 96-well flat-bottom plate (100 µL volume).

-

Optional: For macrophage-like phenotype, pretreat with PMA (50 ng/mL) for 24h, then wash before ADU-S100 treatment.

-

-

Treatment:

-

Prepare a 2X serial dilution of ADU-S100 in complete media (Range: 20 µM down to 0.02 µM).

-

Add 100 µL of 2X drug solution to the cells (Final volume 200 µL; Final conc range: 10 µM to 0.01 µM).

-

Incubate at 37°C, 5% CO2 for 18–24 hours .

-

Phase 3: Sample Collection & Quantification

Target Analytes: IFN-β (Primary STING readout), TNF-α, IL-6, CXCL10.

-

Harvesting:

-

Centrifuge the 96-well plate at 500 x g for 5 minutes.

-

Carefully collect 150 µL of cell-free supernatant.

-

Stopping Point: Store supernatants at -80°C if not analyzing immediately.

-

-

Quantification (ELISA/Multiplex):

-

Use a high-sensitivity ELISA kit (e.g., Human IFN-beta DuoSet).

-

Dilution Factor: ADU-S100 is potent.[4] Expect high cytokine levels.

-

IFN-β: Dilute 1:5 or 1:10.

-

CXCL10: Dilute 1:10 or 1:20.

-

-

Follow manufacturer instructions for incubation and wash steps.

-

Phase 4: Experimental Workflow Visualization

Figure 2: Step-by-step workflow for assessing cytokine induction in THP-1 cells.

Data Analysis & Expected Results

Quantitative Metrics

Calculate the EC50 (Half-maximal effective concentration) for each cytokine. ADU-S100 (Rp,Rp) typically demonstrates an EC50 in the low micromolar range (0.5 – 5 µM) in THP-1 cells, significantly more potent than cGAMP.

Table 1: Expected Cytokine Response Profile (24h Post-Treatment)

| Analyte | Expected Fold Change (vs Vehicle) | Physiological Role |

|---|---|---|

| IFN-β | > 100-fold | Antiviral state, T-cell priming |

| CXCL10 | > 50-fold | T-cell recruitment (Chemotaxis) |

| TNF-α | 20 – 50-fold | Acute inflammation, tumor necrosis |

| IL-6 | 10 – 30-fold | B-cell maturation, acute phase response |

Stereochemical Validation

To validate the specificity of the Rp,Rp isomer, compare results against the Rp,Sp or Sp,Sp isomers if available.

-

Sp,Sp: Low/No Potency (Negative Control for stereochemistry).

-

Racemic Mix: Intermediate Potency (Avoid for clinical development).

Troubleshooting & Optimization

-

Issue: Low Cytokine Signal.

-

Cause: Cell density too low or incubation time too short.

-

Fix: Ensure 100k cells/well minimum. Extend incubation to 24h. Check STING expression level in your specific THP-1 clone.

-

-

Issue: High Background/Vehicle Signal.

-

Cause: Endotoxin contamination or spontaneous activation.

-

Fix: Use certified endotoxin-free water. Ensure cells are not over-confluent (>1x10^6/mL) prior to seeding.

-

-

Issue: Precipitation.

-

Cause: High concentration in serum-free media.

-

Fix: ADU-S100 is highly soluble, but ensure stock is fully dissolved. Dilute in complete media (with serum) to prevent protein aggregation issues.

-

References

-

Chemietek. ADU-S100 (MIW815) Product Information and Mechanism. Retrieved from

-

National Cancer Institute (NCI). NCI Drug Dictionary: ADU-S100. Retrieved from

- Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports.

- Sivick, K. E., et al. (2018).

-

Targeted Oncology. The Potential of STING Agonists Is Explored in Cancer. Retrieved from

Sources

- 1. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. drughunter.com [drughunter.com]

- 4. ADU-S100 (MIW815, ML RR-S2 CDA) | STING agonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: Use of ADU-S100 (MIW815) Enantiomer in High-Throughput Screening for STING Modulators

Executive Summary

The discovery of small-molecule modulators for the Stimulator of Interferon Genes (STING) protein has become a cornerstone of immuno-oncology research. ADU-S100 (MIW815) , a synthetic cyclic dinucleotide (CDN), represents a critical benchmark in this field due to its enhanced stability and pan-genotypic affinity for both human and murine STING variants compared to endogenous ligands like 2'3'-cGAMP.

This guide details the technical application of the specific

Scientific Foundation & Stereochemistry

The Stereochemical Imperative

ADU-S100 is a bis-phosphorothioate analog of c-di-AMP. The introduction of sulfur atoms at the non-bridging phosphate positions creates chiral centers.

-

Active Isomer: The

isomer (ADU-S100) is the potent agonist. It forms a stable "closed" conformation with the STING dimer, triggering the conformational change necessary for TBK1 recruitment. -

Inactive/Control Isomers: The

or mixed -

Application: In HTS, the

form is the Reference Standard (100% Activity) , while the

Mechanism of Action

Upon binding, ADU-S100 induces a 180° rotation of the STING ligand-binding domain, leading to oligomerization and translocation from the ER to the Golgi. This activates TANK-binding kinase 1 (TBK1), which phosphorylates Interferon Regulatory Factor 3 (IRF3), driving Type I Interferon (IFN) transcription.[1]